Scientific Field: Oncology
Summary: 4-Methoxycinnamaldehyde, a compound found in cinnamon, has demonstrated anticancer properties. It inhibits cancer cell invasion and metastasis and induces apoptosis (programmed cell death).
Methods/Experimental Procedures: Researchers used the MTT assay to assess the impact of 4-methoxycinnamaldehyde on cancer cells (e.g., C-33A cells). Flow cytometry confirmed apoptosis induction.
Results/Outcomes: The compound showed dose-dependent anticancer effects, with an IC50 of 110 μM.
4-Methoxycinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂. It is characterized by a methoxy group attached to the phenyl ring of a cinnamaldehyde structure. This compound is primarily derived from the plant Agastache rugosa, which is known for its bioactive properties. The compound appears as a light orange to yellow crystalline powder and has a melting point ranging from 57 to 61 °C .
The specific mechanism of action of 4-Methoxycinnamaldehyde remains unclear. However, its structural similarity to cinnamaldehyde, known for its anti-inflammatory and antioxidant properties, suggests potential similar activities []. Further research is needed to elucidate its mechanism in biological systems.
These reactions highlight its versatility in organic synthesis and potential applications in creating more complex molecules .
4-Methoxycinnamaldehyde exhibits significant biological activities, including:
These biological activities make 4-Methoxycinnamaldehyde a candidate for further research in pharmacology and natural product chemistry .
The synthesis of 4-Methoxycinnamaldehyde can be achieved through several methods:
4-Methoxycinnamaldehyde has diverse applications:
Research on the interaction of 4-Methoxycinnamaldehyde with biological systems has revealed several interesting findings:
These interactions underline the compound's potential as a multifaceted agent in health and disease management .
Several compounds share structural similarities with 4-Methoxycinnamaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Cinnamaldehyde | Contains no methoxy group | Well-known flavoring agent |
2-Methoxycinnamaldehyde | Methoxy group at position 2 | Different biological activity profile |
Eugenol | Contains an allyl group instead of aldehyde | Strong aromatic properties |
Vanillin | Contains a hydroxyl group | Widely used as a flavoring agent |
While these compounds share similar frameworks, 4-Methoxycinnamaldehyde's unique methoxy positioning contributes to its distinct biological activities and applications, differentiating it from its relatives .
The historical foundation of 4-methoxycinnamaldehyde research traces back to the broader discovery of cinnamaldehyde derivatives in the mid-19th century. The molecular formula of cinnamaldehyde was first discovered in 1834 by two French chemists, Jean Baptiste André Dumas (1800-1884) and Eugène Melchior Péligot (1811-1890). This pioneering work established the groundwork for understanding the entire family of cinnamaldehyde derivatives, including 4-methoxycinnamaldehyde.
The specific compound 4-methoxycinnamaldehyde was first synthesized and characterized as part of early research into cinnamaldehyde derivatives. The initial synthesis involved aldol condensation reactions between 4-methoxybenzaldehyde and acetaldehyde in alkaline conditions. Early researchers recognized the compound's potential significance due to its structural similarity to naturally occurring cinnamaldehyde while possessing the distinctive methoxy group that could confer unique biological properties.
The compound's systematic study began in earnest during the early 20th century when researchers started investigating various methoxy-substituted cinnamaldehyde derivatives. Heilbron, Hudson, and Huish first synthesized 4-methoxycinnamaldehyde thiosemicarbazone in 1923, studying its photochemical properties and color interchange effects. This early work demonstrated the compound's potential for chemical modification and suggested possible applications beyond simple structural analogs.
4-Methoxycinnamaldehyde occupies a specific position within the broader classification of cinnamaldehyde derivatives and phenylpropanoid compounds. The compound is systematically classified as (E)-3-(4-methoxyphenyl)prop-2-enal, with the IUPAC name reflecting its trans configuration and para-methoxy substitution pattern. Its CAS registry numbers include both 1963-36-6 and 24680-50-0, representing different stereoisomeric forms or registration variations.
Within the phenylpropanoid biosynthetic pathway, 4-methoxycinnamaldehyde represents a modified derivative of the natural cinnamaldehyde structure. While cinnamaldehyde itself is biosynthesized from phenylalanine through the sequential action of phenylalanine ammonia lyase, 4-coumarate-CoA ligase, and cinnamoyl-CoA reductase, 4-methoxycinnamaldehyde typically requires additional methylation steps or is produced through synthetic pathways.
The compound belongs to the broader category of α,β-unsaturated aldehydes, characterized by the conjugated system between the aromatic ring and the aldehyde functional group. This structural feature contributes significantly to its biological activity and chemical reactivity patterns. The methoxy group at the para position distinguishes it from other cinnamaldehyde derivatives and influences both its physical properties and biological interactions.
Research interest in 4-methoxycinnamaldehyde has evolved significantly from its initial synthesis to contemporary therapeutic applications. The early focus on synthetic methodology and basic characterization gradually shifted toward understanding its biological properties and potential therapeutic applications. The compound gained renewed attention in the 1950s when researchers began investigating thiosemicarbazone derivatives for their antituberculosis effects.
The modern era of 4-methoxycinnamaldehyde research began in the late 20th and early 21st centuries with the discovery of its diverse biological activities. Significant breakthroughs occurred when researchers identified its potent antiviral properties, particularly against respiratory syncytial virus. Studies demonstrated that 4-methoxycinnamaldehyde could effectively inhibit viral cytopathic effects with an IC50 of 0.055 μg/ml and a selectivity index of 898.2.
Contemporary research has expanded to encompass multiple therapeutic areas, including cancer treatment, inflammatory diseases, and antimicrobial applications. The compound's ability to induce apoptosis in cancer cells while exhibiting anti-inflammatory properties has positioned it as a promising candidate for drug development. Current research trends focus on understanding its mechanisms of action, optimizing synthesis methods, and exploring novel therapeutic applications.
4-Methoxycinnamaldehyde holds significant importance in natural products chemistry as both a synthetic derivative and a naturally occurring compound. The compound has been identified as a bioactive isolate from Agastache rugosa, highlighting its presence in traditional medicinal plants. This natural occurrence validates the historical use of plants containing similar compounds in traditional medicine systems.
The compound's role extends beyond individual therapeutic applications to represent broader principles in natural product drug discovery. Its structure-activity relationships have informed the development of related compounds and provided insights into the importance of methoxy substitution patterns in biological activity. The research surrounding 4-methoxycinnamaldehyde has contributed to understanding how subtle structural modifications can dramatically alter biological properties and therapeutic potential.
In the context of food and flavor chemistry, 4-methoxycinnamaldehyde has gained recognition for its distinctive organoleptic properties. The compound exhibits a complex odor profile described as "spicy cinnamon sweet cherry vanilla floral" with specific taste characteristics at 3 to 20 ppm concentrations. This dual role as both a therapeutic compound and flavoring agent demonstrates the multifaceted significance of natural product derivatives.
The research timeline for 4-methoxycinnamaldehyde spans nearly a century of scientific investigation, marked by several key milestone publications that advanced understanding of the compound's properties and applications.
Table 1: Key Research Milestones in 4-Methoxycinnamaldehyde Development
The period from 1951 to 1954 represented a crucial phase in establishing the compound's therapeutic credentials. Bernstein, Yale, and colleagues demonstrated significant antituberculosis effects, while subsequent studies by Toldy, Nogradi, and Vargha confirmed broader antimicrobial activities. These early therapeutic discoveries laid the foundation for modern pharmaceutical interest in the compound.
The contemporary research phase, beginning around 2009, has witnessed exponential growth in understanding 4-methoxycinnamaldehyde's biological activities. The landmark 2009 study demonstrating potent antiviral activity against respiratory syncytial virus marked a turning point in therapeutic applications. This was followed by comprehensive investigations into anti-inflammatory mechanisms, revealing the compound's ability to inhibit nuclear factor-κB and JNK/c-Jun signaling pathways.
Recent patent developments have focused on optimizing synthesis methods and exploring novel applications. The development of efficient aldol condensation protocols has enabled large-scale production, supporting both research applications and potential commercial development. Current research directions emphasize understanding molecular mechanisms, optimizing therapeutic efficacy, and exploring combination therapies.
4-Methoxycinnamaldehyde represents a naturally occurring phenylpropanoid compound with a methoxy group at the para-position of the benzene ring, exhibiting widespread distribution across diverse plant families [1]. This bioactive compound demonstrates significant chemotaxonomic importance as it occurs in multiple botanical lineages, suggesting independent evolutionary origins or horizontal gene transfer mechanisms [5]. The compound has been identified and characterized in numerous plant species ranging from culinary herbs to medicinal plants, with varying concentrations depending on plant developmental stage, environmental conditions, and genetic factors [4].
Table 1: Natural Occurrence of 4-Methoxycinnamaldehyde in Plant Species
Plant Species | Plant Family | Plant Part | Reference Citation |
---|---|---|---|
Agastache rugosa | Lamiaceae (Mint family) | Aerial parts, essential oil | [4] [7] [8] |
Artemisia dracunculus (Tarragon) | Asteraceae | Aerial parts, essential oil | [32] [37] |
Ocimum basilicum (Sweet basil) | Lamiaceae | Leaves, essential oil | [5] [33] |
Illicium verum (Star anise) | Schisandraceae | Star-shaped pericarps | [5] |
Solanum tuberosum (Potato) | Solanaceae | Tubers | [5] |
Artemisia annua | Asteraceae | Aerial parts | [31] [32] |
Cinnamomum species | Lauraceae | Bark, leaves | [1] |
Etlingera pavieana | Zingiberaceae | Rhizomes | [10] |
Agastache rugosa, commonly known as Korean mint or wrinkled giant hyssop, represents one of the most extensively studied sources of 4-methoxycinnamaldehyde [7] [8]. This aromatic herb belonging to the Lamiaceae family demonstrates significant accumulation of the compound in its aerial parts, particularly in the essential oil fraction [4]. Research indicates that 4-methoxycinnamaldehyde occurs alongside other bioactive constituents including estragole, methylchavicol, and various flavonoids such as tilianin [4] [8].
The distribution of 4-methoxycinnamaldehyde within Agastache rugosa exhibits tissue-specific patterns, with highest concentrations observed in the shoot system compared to root tissues [8]. Chemical analysis has confirmed the presence of this compound in both fresh and dried plant material, though concentrations may vary based on harvesting conditions and post-harvest processing methods [4]. The compound contributes significantly to the characteristic aromatic profile of Agastache rugosa and has been associated with various biological activities including antiviral properties against human respiratory syncytial virus [25].
Studies investigating the seasonal variation of secondary metabolites in Agastache rugosa have revealed that 4-methoxycinnamaldehyde content fluctuates throughout the growing season [23]. Maximum accumulation typically occurs during the flowering stage when phenylpropanoid biosynthetic pathways are most active [24]. Environmental factors such as light intensity, temperature, and nutrient availability significantly influence the production and accumulation of this compound in plant tissues [23].
4-Methoxycinnamaldehyde demonstrates notable presence across various culinary herbs and spices, contributing to their distinctive aromatic and flavor profiles [5]. Sweet basil (Ocimum basilicum) represents a significant source where the compound occurs as trans-4-methoxycinnamaldehyde in the essential oil fraction [33]. The compound has been identified in basil leaves through gas chromatography-mass spectrometry analysis, where it contributes to the complex phenylpropanoid composition alongside estragole and eugenol [33].
Tarragon (Artemisia dracunculus) contains 4-methoxycinnamaldehyde as part of its diverse phytochemical profile [32] [37]. The compound occurs in the aerial parts of the plant and contributes to the characteristic anise-like flavor for which tarragon is valued in culinary applications [37]. Research has demonstrated that the concentration of phenylpropanoids, including 4-methoxycinnamaldehyde, varies significantly between different tarragon chemotypes and geographical origins [39].
Star anise (Illicium verum) represents another important spice source containing 4-methoxycinnamaldehyde [5]. The compound occurs in the star-shaped pericarps that are harvested for spice production [34]. The presence of this phenylpropanoid compound contributes to the complex flavor profile of star anise and may interact synergistically with other aromatic compounds such as anethole and estragole [34].
The Zingiberaceae family, commonly known as the ginger family, represents an important botanical source of 4-methoxycinnamaldehyde and related phenylpropanoid compounds [6] [27]. Etlingera pavieana, a member of this family, has been identified as a source of trans-4-methoxycinnamaldehyde with demonstrated anti-inflammatory properties [10]. The compound occurs in the rhizomes of this plant, which are traditionally used in Southeast Asian medicine [10].
The occurrence of 4-methoxycinnamaldehyde in Zingiberaceae species appears to be associated with the family's characteristic production of phenylpropanoid compounds alongside gingerols and curcuminoids [6]. Research has indicated that various Zingiber species contain phenolic compounds with structural similarity to 4-methoxycinnamaldehyde, suggesting shared biosynthetic pathways within the family [27] [30].
The distribution of phenylpropanoid compounds, including 4-methoxycinnamaldehyde derivatives, across different Zingiberaceae genera demonstrates the taxonomic significance of these metabolites [27]. The presence of such compounds in rhizomatous tissues appears to be particularly common, likely serving protective functions against soil-borne pathogens and herbivores [30].
The biosynthesis of 4-methoxycinnamaldehyde in plants follows the general phenylpropanoid pathway, which represents one of the most important secondary metabolic routes in higher plants [12] [13]. This pathway originates from the shikimate pathway through the conversion of phenylalanine to various phenylpropanoid derivatives [12]. The initial step involves the deamination of phenylalanine by phenylalanine ammonia-lyase to produce trans-cinnamic acid, which serves as the universal precursor for all phenylpropanoid compounds [13].
The formation of 4-methoxycinnamaldehyde requires several enzymatic steps beyond the initial production of cinnamic acid [12]. Following hydroxylation reactions catalyzed by cinnamic acid 4-hydroxylase, the pathway proceeds through the formation of para-coumaric acid and subsequent activation to para-coumaroyl coenzyme A by 4-coumarate coenzyme A ligase [13]. The reduction of cinnamoyl coenzyme A esters to their corresponding aldehydes is catalyzed by cinnamoyl coenzyme A reductase, representing a key branch point in the pathway [12].
The specific formation of the methoxy group at the para-position requires the action of O-methyltransferases, which utilize S-adenosyl methionine as the methyl donor [12]. These enzymes demonstrate substrate specificity for hydroxylated cinnamic acid derivatives and play crucial roles in determining the final substitution pattern of phenylpropanoid products [13]. The methylation reaction typically occurs after hydroxylation, though the exact sequence may vary among different plant species and tissues [12].
Table 2: Key Enzymes in Phenylpropanoid Pathway for 4-Methoxycinnamaldehyde Biosynthesis
Enzyme Name | EC Number | Function in Pathway | Cofactor/Substrate | Reference Citation |
---|---|---|---|---|
Phenylalanine Ammonia-Lyase | EC 4.3.1.24 | Deamination of phenylalanine to trans-cinnamic acid | None (eliminates ammonia) | [12] [13] |
Cinnamic Acid 4-Hydroxylase | EC 1.14.13.11 | Hydroxylation of cinnamic acid to para-coumaric acid | NADPH, oxygen | [13] |
4-Coumarate: CoA Ligase | EC 6.2.1.12 | Formation of cinnamoyl-CoA thioesters | ATP, coenzyme A | [12] [13] |
Cinnamoyl-CoA Reductase | EC 1.2.1.44 | Reduction of cinnamoyl-CoA to cinnamaldehyde | NADPH | [12] |
O-Methyltransferase | EC 2.1.1.68 | Methylation of hydroxyl groups | S-adenosyl methionine | [12] |
Aldehyde Dehydrogenase | EC 1.2.1.3 | Oxidation of aldehydes to carboxylic acids | NAD+/NADP+ | [12] |
The extraction of 4-methoxycinnamaldehyde from natural plant sources requires careful selection of appropriate methodologies to maximize yield while preserving compound integrity [14] [29]. Traditional extraction methods such as steam distillation and hydrodistillation have been extensively employed for recovering this compound from essential oil-bearing plants [28] [43]. These methods rely on the volatility of the target compound and its ability to co-distill with water vapor [29].
Steam distillation represents one of the most widely used conventional methods for extracting 4-methoxycinnamaldehyde from plant materials [28] [43]. This technique operates at atmospheric pressure and temperatures around 100°C, utilizing steam to volatilize the compound from plant matrices [44]. The method typically yields 1-3% of the compound relative to dry plant weight, depending on the source material and processing conditions [43]. The primary advantages include simplicity of operation, absence of solvent residues, and high purity of the extracted product [44].
Modern extraction technologies have significantly enhanced the efficiency of 4-methoxycinnamaldehyde recovery from natural sources [14] [29]. Microwave-assisted extraction has emerged as a particularly effective technique, offering reduced extraction times and improved selectivity [46]. Studies have demonstrated that extraction temperatures between 70-95°C and extraction times of 2-12 minutes can optimize the recovery of phenylpropanoid compounds including 4-methoxycinnamaldehyde [46].
Supercritical carbon dioxide extraction represents an advanced green technology for obtaining 4-methoxycinnamaldehyde from plant sources [45]. This method operates under mild temperature conditions (31-80°C) and elevated pressures (74-300 bar), utilizing the unique solvating properties of supercritical carbon dioxide [45]. The technique offers advantages including solvent-free extracts, selective extraction capabilities, and preservation of thermolabile compounds [47].
Table 3: Extraction Methods for 4-Methoxycinnamaldehyde from Natural Sources
Extraction Method | Operating Conditions | Typical Yield | Advantages | Reference Citation |
---|---|---|---|---|
Steam Distillation | 100°C, atmospheric pressure, 2-6 hours | 1-3% | Simple, no solvent residue, high purity | [28] [29] [43] |
Hydrodistillation | 100°C, water immersion, 3-8 hours | 1-2% | Traditional, environmentally friendly | [29] [43] |
Microwave-Assisted Extraction | 70-95°C, 2-12 minutes, microwave power | 2-4% | Fast, selective, energy efficient | [14] [46] |
Ultrasound-Assisted Extraction | Room temperature-70°C, 20-100 kHz | 2-5% | Mild conditions, improves mass transfer | [45] |
Supercritical CO2 Extraction | 31-80°C, 74-300 bar, CO2 flow | 3-6% | Pure extract, no solvent residue, selective | [29] [44] [45] |
Soxhlet Extraction | 60-80°C, solvent reflux, 6-24 hours | 2-4% | Complete extraction, established method | [14] [43] |
Subcritical Water Extraction | 100-374°C, 1-22.1 MPa, water | 2-5% | Green solvent, selective extraction | [29] |
The distribution pattern of 4-methoxycinnamaldehyde across diverse plant families provides valuable insights into plant evolutionary relationships and chemotaxonomic classification [16] [17]. This compound serves as a useful chemotaxonomic marker due to its specific biosynthetic requirements and limited distribution among plant lineages [5]. The presence of 4-methoxycinnamaldehyde in taxonomically distant families such as Lamiaceae, Asteraceae, and Zingiberaceae suggests either convergent evolution of biosynthetic capabilities or ancient gene duplication events [16].
Within the Lamiaceae family, the occurrence of 4-methoxycinnamaldehyde in both Agastache rugosa and Ocimum basilicum indicates a shared biochemical heritage related to phenylpropanoid metabolism [4] [33]. This distribution pattern supports the taxonomic relationships within the mint family and suggests that the enzymatic machinery for producing methoxylated cinnamaldehyde derivatives evolved early in Lamiaceae diversification [33].
The presence of 4-methoxycinnamaldehyde in Asteraceae species, particularly Artemisia dracunculus and Artemisia annua, demonstrates the taxonomic utility of phenylpropanoid compounds in genus-level classification [32] [37]. These species share similar volatile compound profiles that distinguish them from other Asteraceae genera, supporting their close phylogenetic relationship [39]. The compound's occurrence pattern within Artemisia suggests species-specific variations in O-methyltransferase activity and substrate specificity [37].
The identification of 4-methoxycinnamaldehyde in Zingiberaceae family members adds complexity to the chemotaxonomic significance of this compound [10] [27]. The co-occurrence with characteristic ginger family metabolites such as gingerols and curcuminoids suggests that phenylpropanoid pathways in Zingiberaceae have evolved unique regulatory mechanisms [30]. This finding expands the known chemical diversity within the family and provides additional markers for taxonomic studies [27].
Environmental conditions play crucial roles in regulating the biosynthesis and accumulation of 4-methoxycinnamaldehyde in plant tissues [19] [20] [21]. Temperature represents one of the most critical factors influencing phenylpropanoid production, with optimal ranges typically occurring between 20-30°C for most plant species [20]. Extreme temperatures, whether high or low, can significantly inhibit enzyme activity and reduce compound accumulation through effects on protein stability and metabolic flux [19].
Light intensity and photoperiod duration substantially impact 4-methoxycinnamaldehyde biosynthesis through their influence on phenylalanine ammonia-lyase gene expression and enzyme activity [20] [21]. High light conditions generally promote increased production of phenylpropanoid compounds as part of the plant's photoprotective response mechanisms [20]. The relationship between light exposure and compound accumulation appears to be mediated through both direct effects on biosynthetic enzymes and indirect effects on carbon allocation to secondary metabolism [21].
Water availability and drought stress conditions significantly influence the production of 4-methoxycinnamaldehyde and related phenylpropanoid compounds [21]. Moderate water stress often enhances the accumulation of defensive secondary metabolites, including phenylpropanoids, as plants respond to environmental challenges [21]. However, severe drought conditions may inhibit biosynthesis due to reduced photosynthetic activity and carbon availability for secondary metabolism [21].
Soil conditions, particularly pH and nutrient availability, affect 4-methoxycinnamaldehyde biosynthesis through their influence on enzyme function and precursor availability [21] [24]. Optimal soil pH ranges between 6.0-7.5 promote maximum enzyme activity and efficient nutrient uptake [21]. Balanced nitrogen, phosphorus, and potassium nutrition supports robust secondary metabolism, while nutrient deficiencies can redirect metabolic resources away from phenylpropanoid biosynthesis [24].
Table 4: Environmental Factors Affecting 4-Methoxycinnamaldehyde Biosynthesis
Environmental Factor | Effect on Biosynthesis | Molecular Mechanism | Reference Citation |
---|---|---|---|
Temperature | Optimal range 20-30°C; extreme temperatures inhibit | Temperature affects enzyme kinetics and stability | [19] [20] [21] |
Light Intensity | High intensity increases phenylpropanoid production | Light regulates PAL gene expression | [20] [21] |
Photoperiod | Long days enhance secondary metabolite synthesis | Circadian clock controls pathway genes | [21] |
Soil pH | pH 6.0-7.5 optimal for enzyme activity | pH affects enzyme conformation and activity | [21] |
Water Availability | Moderate drought stress increases production | Water stress induces defensive compounds | [21] |
Nutrient Status | Balanced nitrogen:phosphorus:potassium promotes biosynthesis | Nutrients serve as precursors and cofactors | [21] [24] |
Seasonal Variation | Peak production during flowering stage | Developmental stage-specific gene expression | [23] [24] |
Stress Conditions | Biotic/abiotic stress upregulates pathway | Stress response elements activate transcription | [21] [22] |
Seasonal variations in 4-methoxycinnamaldehyde content reflect the complex interplay between environmental conditions and plant developmental programs [23] [24]. Peak accumulation typically occurs during the flowering stage when plants allocate maximum resources to secondary metabolite production for reproductive success and defense [24]. The timing of maximum compound accumulation varies among species but generally coincides with periods of highest metabolic activity and environmental stress [23].
Irritant